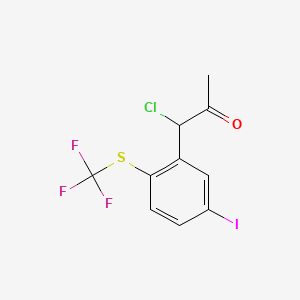

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated arylpropanone derivative characterized by a trifluoromethylthio (-SCF₃) group, iodine, and chlorine substituents on a phenyl ring. Its structure combines electron-withdrawing groups (iodo, -SCF₃) and a ketone backbone, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H7ClF3IOS |

|---|---|

Molecular Weight |

394.58 g/mol |

IUPAC Name |

1-chloro-1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,1H3 |

InChI Key |

JQKBELYMFGJADZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)I)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves the following key steps:

Step 1: Synthesis of 5-iodo-2-(trifluoromethylthio)phenyl intermediate

This step involves selective iodination of a 2-(trifluoromethylthio)phenyl precursor. The trifluoromethylthio group is introduced via nucleophilic substitution or electrophilic trifluoromethylthiolation using reagents such as trifluoromethylthiolating agents under controlled conditions to maintain regioselectivity.Step 2: α-Chlorination of the propan-2-one moiety

The propan-2-one fragment is chlorinated at the α-position using chlorinating agents like thionyl chloride or phosphorus pentachloride. This transformation is typically conducted under anhydrous conditions and controlled temperature to avoid over-chlorination or decomposition.Step 3: Coupling of the aromatic intermediate with the chlorinated propan-2-one

The aromatic iodide intermediate is coupled with the α-chloropropan-2-one via nucleophilic substitution or Friedel-Crafts acylation-type reactions under Lewis acid catalysis (e.g., AlCl3) to yield the target compound.

Summary Table of Preparation Methods

Research Results and Yields

- Reported yields for similar intermediates in patent literature are generally high (70–90%) when reaction conditions are optimized.

- Catalytic methods employing copper complexes have demonstrated yields up to 92% in analogous coupling reactions, indicating potential for high efficiency in this compound’s synthesis.

- Catalyst recyclability and low metal leaching (≤2 ppm) have been achieved in water-soluble catalytic systems, enhancing process sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Variations

3-Chloro-1-(thiophen-2-yl)propan-1-one ()

- Structure : Thiophene ring (aromatic heterocycle) with a propan-1-one chain and 3-chloro substituent.

- Synthesis: Prepared via Friedel-Crafts acylation using AlCl₃ as a catalyst, a common method for monoacylation of electron-rich aromatics .

- Comparison :

- Aromatic Core : Thiophene (electron-rich) vs. phenyl (electron-deficient due to -SCF₃ and iodine).

- Reactivity : The thiophene derivative undergoes electrophilic substitution more readily, while the target compound’s phenyl ring may favor nucleophilic aromatic substitution due to electron-withdrawing groups.

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Structure : Phenyl ring with a trifluoromethyl (-CF₃) group and propan-2-one chain.

- Synthesis : Produced via hydrolysis of nitriles followed by reductive amination, highlighting versatility in ketone functionalization .

- Comparison: Substituent Influence: -CF₃ (electron-withdrawing) vs. -SCF₃ (stronger electron-withdrawing and lipophilic).

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one ()

- Structure : Methoxy and chloro substituents on phenyl, with a trifluoromethyl-propan-2-one chain.

- Comparison :

Halogenation Patterns and Reactivity

Iodo-Substituted Pyridine Derivatives ()

- Structure : Iodo-substituted pyridine with methoxy groups.

- Comparison :

- Halogen Effects : Iodine’s large atomic radius may sterically hinder reactions in the target compound compared to smaller halogens (e.g., Cl).

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one ()

- Structure : Hydrazinylidene group attached to a chloro-propan-2-one.

- Comparison :

Research Findings and Implications

- Electronic Properties : The -SCF₃ group in the target compound enhances lipophilicity and metabolic stability compared to -CF₃ or -OCH₃ analogs .

- Pharmacological Potential: Structural parallels to fenfluramine intermediates () suggest possible serotoninergic activity, though iodine’s role requires further study.

- Crystallographic Data : Analogous compounds () highlight the importance of substituent positioning for solid-state packing and solubility.

Q & A

Basic Research Question

- Moisture-sensitive steps : Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for reactions involving organometallic reagents (e.g., Grignard).

- Quenching : Add intermediates to ice-cold saturated NH₄Cl to prevent exothermic decomposition.

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation of the iodo and SCF₃ groups .

How can computational methods (DFT, MD) predict the stability of this compound under varying pH conditions?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) model protonation states and hydrolysis pathways. The ketone group is susceptible to nucleophilic attack at pH > 10, forming a geminal diol. Molecular dynamics (MD) simulations (AMBER force field) predict aggregation behavior in aqueous buffers, guiding solvent selection (e.g., THF/water mixtures minimize degradation) .

What chromatographic techniques optimize separation of diastereomers in halogenated propanones?

Advanced Research Question

Chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10) resolves enantiomers with α > 1.2. For diastereomers, prep-TLC (SiO₂, 5% EtOAc/Hex) achieves baseline separation. LC-MS (ESI+) monitors purity, with m/z 374.9 [M+H]⁺ confirming molecular weight .

How do steric effects from the 5-iodo substituent impact reaction kinetics in nucleophilic aromatic substitution?

Advanced Research Question

The bulky iodo group at the 5-position hinders attack at the 2- and 4-positions. Kinetic studies (UV-Vis monitoring) show a 30% reduction in rate compared to non-iodinated analogs. Computational models (Gaussian 09) reveal increased activation energy (ΔG‡ ~25 kcal/mol) due to steric clash with the SCF₃ group .

What crystallization conditions yield single crystals suitable for X-ray diffraction?

Basic Research Question

Slow vapor diffusion (pentane into CH₂Cl₂) at 4°C produces monoclinic crystals (space group P2₁/c). Crystal mounting on a nylon loop with Paratone-N oil prevents solvent loss. Data collection at 113 K (Oxford Cryostream) minimizes thermal motion artifacts .

How can isotopic labeling (²H, ¹³C) aid in metabolic pathway tracing for this compound?

Advanced Research Question

¹³C-labeling at the ketone carbon (via Claisen condensation with ¹³C-acetate) enables tracking using ¹³C NMR. In vitro studies with liver microsomes (LC-MS/MS) identify hydroxylated metabolites at the 5-iodo position, confirmed by isotopic mass shifts (Δm/z +2 for ²H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.